3-{[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Description
The compound “3-[[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule. It contains a quinazolin-4-one moiety, which is a type of nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolin-4-one ring, a piperidine ring, and a cyclopropyl group attached to a pyrrolidinone ring . The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolin-4-one and piperidin-4-yl groups, as well as the cyclopropyl-2-oxopyrrolidin-3-yl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.Future Directions
Properties
IUPAC Name |
3-[[1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20-17-3-1-2-4-18(17)22-14-24(20)13-15-7-10-23(11-8-15)19-9-12-25(21(19)27)16-5-6-16/h1-4,14-16,19H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLUVRISYOYMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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